1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea
Description
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a urea derivative featuring a chlorothiophene ring, a methoxyethyl chain, and an ortho-tolyl (o-tolyl) group. The chlorothiophene ring contributes electron-withdrawing properties, while the methoxyethyl chain may enhance solubility or modulate steric interactions. The o-tolyl group introduces steric hindrance, which could influence binding affinity in biological systems.
Properties
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-10-5-3-4-6-11(10)18-15(19)17-9-12(20-2)13-7-8-14(16)21-13/h3-8,12H,9H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPAFYKDRCTSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(o-tolyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and pharmacological properties, drawing from diverse sources and research findings.
Synthesis
The synthesis of this compound involves several critical steps:
- Formation of Chlorothiophene : Chlorination of thiophene using chlorine gas in the presence of a catalyst to produce 5-chlorothiophene.
- Methoxyethylation : Introduction of the methoxyethyl group through nucleophilic substitution with methoxyethyl chloride and sodium hydride.
- Coupling Reaction : The final step involves coupling the methoxyethylated chlorothiophene with o-tolyl isocyanate to form the desired urea derivative.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
Antimicrobial Activity
Studies have shown that similar chloroacetamides demonstrate significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of halogenated phenyl groups enhances lipophilicity, facilitating cell membrane penetration and increasing efficacy against pathogens .
Analgesic and Antipyretic Properties
Compounds in this class have been investigated for their potential analgesic and antipyretic effects. Preliminary studies suggest that they may modulate pain pathways, indicating broader therapeutic applications beyond antimicrobial activity .
Anticancer Potential
The compound has also been identified as having potential anticancer properties. It may inhibit cancer cell growth through mechanisms involving apoptosis induction or cell cycle arrest. The structural characteristics, including the chlorothiophene moiety, are believed to play a crucial role in its interaction with biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological processes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could also interact with cellular receptors, influencing signaling pathways related to pain perception or immune response.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of related compounds, it was found that chloroacetamide derivatives showed significant activity against MRSA strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
Study 2: Analgesic Effects
Another study evaluated the analgesic effects of similar compounds in animal models. Results indicated that these compounds effectively reduced pain responses, suggesting potential use in pain management therapies .
Data Table: Biological Activities Summary
| Biological Activity | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against MRSA | Inhibition of cell wall synthesis |
| Analgesic | Significant | Modulation of pain pathways |
| Anticancer | Potentially effective | Induction of apoptosis/cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related urea derivatives and chlorothiophene-containing analogs:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Comparisons:
Urea Linker vs. Non-Urea Scaffolds: The target compound and derivatives utilize a urea linker, which is known for hydrogen-bonding interactions in biological targets. In contrast, ’s α,β-unsaturated ketone lacks this feature but retains the chlorothiophene moiety, emphasizing electronic effects over hydrogen bonding .
Substituent Effects: Chlorothiophene vs. Methoxyethyl vs. Boronate or Chloroethyl: The methoxyethyl chain in the target may improve solubility relative to the lipophilic boronate () or reactive chloroethyl group () .
Halogenation Patterns: compounds feature dihalogenated phenyl rings, which increase molecular weight and polarity compared to the monochlorinated thiophene in the target .
Synthetic Utility :
- ’s boronate-containing urea is tailored for cross-coupling reactions, whereas the target’s methoxyethyl group may limit reactivity but enhance pharmacokinetics .
Research Findings and Methodological Notes
- Crystallography : Tools like SHELXL () and Mercury () enable structural comparisons. For example, ’s α,β-unsaturated ketone was resolved using SHELX, highlighting bond-length variations between thiophene and phenyl rings .
- Database Mining : Mercury’s packing similarity analysis () could identify common motifs (e.g., urea dimerization) across analogs, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
